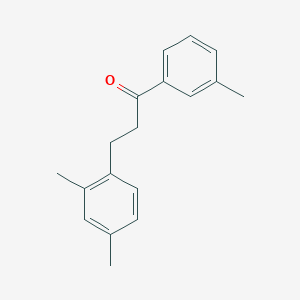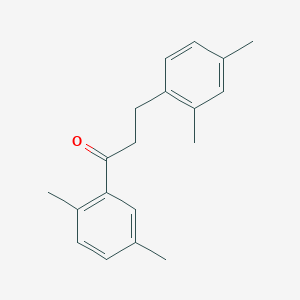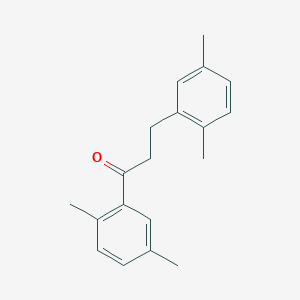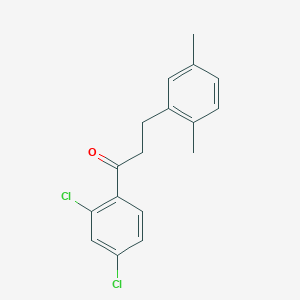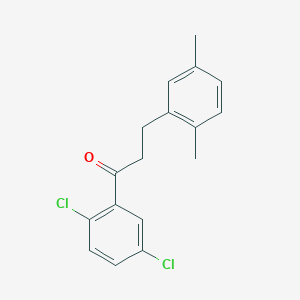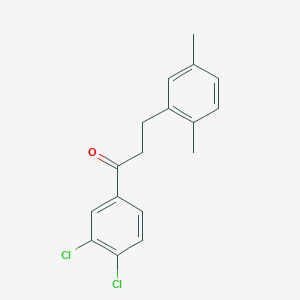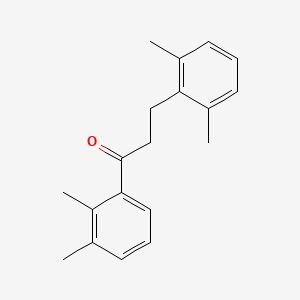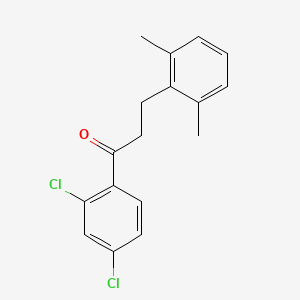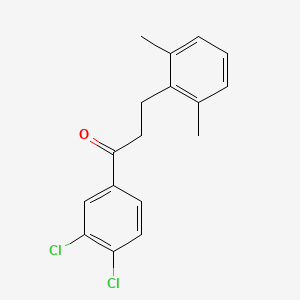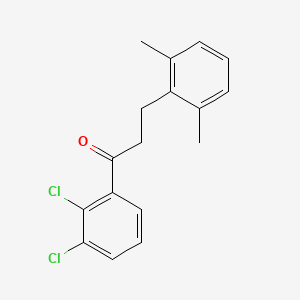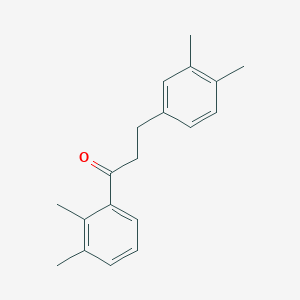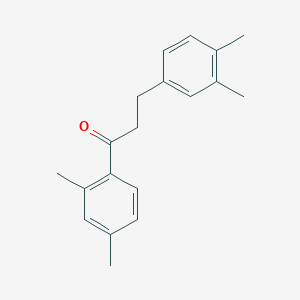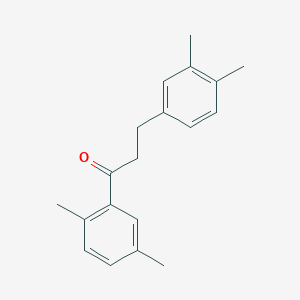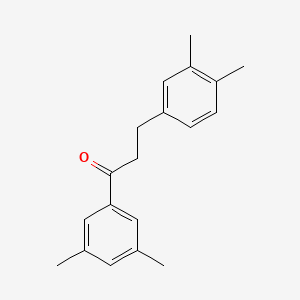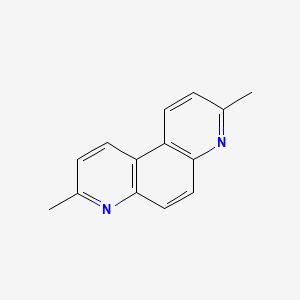
3,8-Dimethyl-4,7-phenanthroline
Overview
Description
3,8-Dimethyl-4,7-phenanthroline is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing a phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions .
Preparation Methods
The synthesis of 3,8-Dimethyl-4,7-phenanthroline typically involves the Skraup reaction, which is a method for synthesizing quinoline derivatives. The process includes the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which then condenses with the amine followed by cyclization to form the phenanthroline structure .
Chemical Reactions Analysis
Scientific Research Applications
3,8-Dimethyl-4,7-phenanthroline has several scientific research applications:
Coordination Chemistry: It acts as a bidentate ligand forming complexes with metal ions, which are used in various chemical analyses and reactions.
Colorimetric Sensors: The compound is used in the development of sensors that detect changes in color in response to specific analytes.
Luminescence: It plays a role in luminescent materials, which are used in optoelectronic devices.
Biological Studies: The compound is used in studies involving the stabilization of G-quadruplex structures in DNA.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-4,7-phenanthroline involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets. For example, it can bind to azurin, a protein found in Pseudomonas aeruginosa, affecting its function . The compound’s planar structure and nitrogen donor atoms make it an effective ligand in coordination chemistry .
Comparison with Similar Compounds
3,8-Dimethyl-4,7-phenanthroline is similar to other phenanthroline derivatives such as:
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming strong complexes with metal ions.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Used in organic light-emitting diodes due to its luminescent properties.
4,7-Dimethyl-1,10-phenanthroline: Another derivative used in similar applications as this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and the stability of its metal complexes.
Properties
IUPAC Name |
3,8-dimethyl-4,7-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)16-14(12)8-7-13(11)15-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODTWXNXJPQQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354486 | |
| Record name | 3,8-dimethyl-4,7-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36749-63-0 | |
| Record name | 3,8-dimethyl-4,7-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


